molecular formula C17H35NaO4S B1343609 Sodium heptadecyl sulfate CAS No. 5910-79-2

Sodium heptadecyl sulfate

Cat. No. B1343609
CAS RN: 5910-79-2
M. Wt: 358.5 g/mol
InChI Key: HHURSJAUVYNJBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium heptadecyl sulfate is a chemical compound . It is used to determine alkyl sulfates surfactants in natural waters by reverse phase extension and gas chromatography .


Synthesis Analysis

Sodium heptadecyl sulfate can be synthesized using various methods . One of the synthesis methods involves the use of 1,4-dioxane and pyridine at 130 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular formula of Sodium heptadecyl sulfate is C17H35NaO4S . The molecular weight is 358.51 .


Chemical Reactions Analysis

Sodium heptadecyl sulfate, also known as Tergitol, is used as a selective agent in Tergitol 7 Agar, which is used for the selective isolation and increased recovery of coliforms . It inhibits the growth of gram-positive organisms and prevents the swarming of Proteus .

Scientific Research Applications

Clinical Uses and Efficacy

Sodium Tetradecyl Sulfate (STS), a variant of Sodium Heptadecyl Sulfate, has been clinically utilized for various treatments. It is FDA-approved for treating varicose veins but has also been used off-label for hemangiomas, pyogenic granuloma, and more. Studies have shown its effectiveness in these applications, though it's often chosen for reasons like simplicity and cost-effectiveness rather than efficacy (Jenkinson et al., 2017).

Application in Treatment of Hemangiomas and Other Conditions

Another significant use of STS is in treating difficult hemangiomas not amenable to surgery. It has been successfully utilized in various cases, including eyelid and lip lesions, and even in the Klippel-Trenaunay syndrome. This demonstrates the adaptability of STS in treating a range of conditions, often with minimal complications (Woods, 1987).

Effects on Odontogenesis

Research has also been conducted on the impact of STS on odontogenesis. Although not completely effective in inhibiting the development of all injected teeth in studies, the results were promising enough to recommend further extensive studies (Mehlisch & Tolman, 1971).

Use in Devascularization of Advanced Renal Adenocarcinoma

STS has been used for preoperative renal devascularization in patients with advanced renal adenocarcinoma. It has been effective in causing renal infarction and is well-tolerated, showcasing its potential in more complex medical procedures (Konchanin, Cho, & Grossman, 1987).

Bioactive Metabolites from Marine Life

Research has identified bioactive sulfated metabolites, including variants of Sodium Heptadecyl Sulfate, in marine life. These compounds have shown antiproliferative activity, indicating potential biomedical applications (Aiello et al., 2001).

Treatment of Telangiectasia

STS has been compared with other agents for the sclerotherapy of spider telangiectasias of the lower extremities. Its effectiveness and patient comfort were evaluated, contributing to understanding the best practices in such treatments (Carlin & Ratz, 1987).

Safety And Hazards

While specific safety and hazard information for Sodium heptadecyl sulfate was not found, related compounds such as Sodium tetradecyl sulfate are known to cause skin, eye, and respiratory tract irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling the compound .

Future Directions

Sodium heptadecyl sulfate, also known as Tergitol, has been used since 1946 as a selective agent in Tergitol 7 Agar for the selective isolation and increased recovery of coliforms . It continues to be used in this capacity, indicating its ongoing relevance in microbiological research and testing .

properties

IUPAC Name

sodium;heptadecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHURSJAUVYNJBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880478
Record name Sodium heptadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium heptadecyl sulfate

CAS RN

5910-79-2, 68955-20-4
Record name Sodium heptadecyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium heptadecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium heptadecyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM HEPTADECYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B59KW95BRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium heptadecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium heptadecyl sulfate
Reactant of Route 3
Reactant of Route 3
Sodium heptadecyl sulfate
Reactant of Route 4
Sodium heptadecyl sulfate
Reactant of Route 5
Reactant of Route 5
Sodium heptadecyl sulfate
Reactant of Route 6
Sodium heptadecyl sulfate

Citations

For This Compound
116
Citations
BA Banasik, M Samadpour - Org. Synth, 2017 - researchgate.net
A. Sodium heptadecyl sulfate (Tergitol-7i)(2). An oven-dried 250-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer with a 20 x 70 mm Teflon …
Number of citations: 2 www.researchgate.net
GK Morris, CG Dunn - Applied microbiology, 1970 - Am Soc Microbiol
… 7 (sodium heptadecyl sulfate) added to the tetrathionate-Brilhiant Green enrichment broth. … The fatty layer was dispersed and emulsified by adding 0.6% sodium heptadecyl sulfate (…
Number of citations: 30 journals.asm.org
MTA Behme, JG Fullington, R Noel… - Journal of the American …, 1965 - ACS Publications
… Sodium oleyl sulfate and sodium heptadecyl sulfate were obtained from commercial … ), sodium oleyl sulfate (NaOS), sodium heptadecyl sulfate (NaHS), and cetyltrimethylammonium …
Number of citations: 114 pubs.acs.org
J Price Jr, HR Carter Jr - Public Health Reports, 1967 - ncbi.nlm.nih.gov
… 7 (sodium heptadecyl sulfate, Union Carbide and Carbon Corp.) was added to the lactose pre-enrichment broth culture of cup cheese in order to allow for maximal specimen dispersion, …
Number of citations: 30 www.ncbi.nlm.nih.gov
G AGNESE, L GM - Bollettino Dell'istituto Sieroterapico Milanese, 1960 - europepmc.org
[On the use of a solid medium of triphenyltetrazolium chloride and sodium heptadecyl sulfate for the detection of coliform bacteria in mussels]. - Abstract - Europe PMC … [On the …
Number of citations: 2 europepmc.org
BJ Coolidge - Stain Technology, 1972 - Taylor & Francis
… the commercial antifreeze as the source of glycol (1 ,2-ethanediol) for the sake of low cost and convenience, but assume that other sources of glycol and of sodium heptadecyl sulfate …
Number of citations: 1 www.tandfonline.com
MF Lopez, WF Patton, BL Utterback… - Analytical …, 1991 - Elsevier
Effect of Various Detergents on Protein Migration in the Second Dimension of Two-Dimensional Gels Page 1 ANALYTICAL BIOCHEMISTRY 199, 35-44 (1991) Effect of Various …
Number of citations: 51 www.sciencedirect.com
G Anelchyk, D Aleksandrova, G Malzev… - Acta Poloniae …, 2010 - ptfarm.pl
… The solution of sodium heptadecyl sulfate (Tergitol 7) at a concentracion of1×10-2 mol/L was prepared by dissolution of an accurately weighed substance in water. The pH of solutions …
Number of citations: 8 ptfarm.pl
PA Lyon, WL Stebbings, FW Crow, KB Tomer… - Analytical …, 1984 - ACS Publications
… Most of the materials run in this series were fairly pure except NAS-4 (sodium tetradecyl sulfate), EK sodium lauryl sulfate, and NAS-7 (sodium heptadecyl sulfate). These contained …
Number of citations: 126 pubs.acs.org
FC Malhotra, W Henderson, LW Tiffany - Avian Diseases, 1968 - JSTOR
… 7 (sodium heptadecyl sulfate, Union Carbide and Carbon Corporation) were used as a wetting agent to facilitate dispersion and emulsification of fats and/or oils present in the feed …
Number of citations: 1 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.